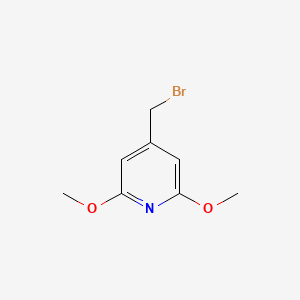
4-(Bromomethyl)-2,6-dimethoxypyridine
Overview
Description
The compound “4-(Bromomethyl)-2,6-dimethoxypyridine” belongs to a class of organic compounds known as bromomethyl compounds. These are organic compounds containing a bromine atom linked to a methyl group .
Chemical Reactions Analysis
The chemical reactions of “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on the specific conditions and reagents used. Bromomethyl groups are typically reactive towards nucleophiles, and methoxy groups can participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Application in Polymer Research
Specific Scientific Field
Polymer Science and Engineering
Summary of the Application
“4-(Bromomethyl)-2,6-dimethoxypyridine” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
Methods of Application or Experimental Procedures
The compound is used to obtain 4-bromomethyl benzoyl chloride, which is then reacted with t-butyl hydroperoxide to get the mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This is used to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization. The RAFT-macro agent is acquired by reaction of PMMA-Br and potassium ethyl xanthogenate. By reacting RAFT-macro agent and styrene, block copolymers are obtained .
Summary of Results or Outcomes
The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Application in Ligand Synthesis
Specific Scientific Field
Summary of the Application
“4-(Bromomethyl)-2,6-dimethoxypyridine” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Methods of Application or Experimental Procedures
The compound is useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
Summary of Results or Outcomes
The specific outcomes or quantitative data for this application are not provided in the source .
Application in pH Indicator Synthesis
Specific Scientific Field
Summary of the Application
“4-(Bromomethyl)-2,6-dimethoxypyridine” can be used in the synthesis of pH indicators such as Bromothymol blue .
Methods of Application or Experimental Procedures
The compound can be used to synthesize Bromothymol blue, a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
Summary of Results or Outcomes
Bromothymol blue is a widely used pH indicator in laboratories. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
Application in Synthesis of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile
Summary of the Application
“4-(Bromomethyl)-2,6-dimethoxypyridine” is used in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
Summary of Results or Outcomes
Application in Synthesis of Bromothymol Blue
Summary of the Application
“4-(Bromomethyl)-2,6-dimethoxypyridine” can be used in the synthesis of Bromothymol blue, a pH indicator .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-2,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRGOIMYZFIDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,6-dimethoxypyridine | |
CAS RN |
1352718-94-5 | |
| Record name | 4-(bromomethyl)-2,6-dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)
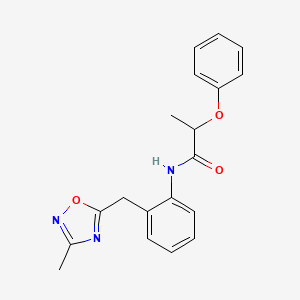
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
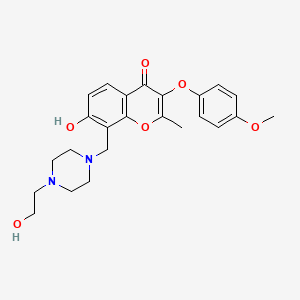
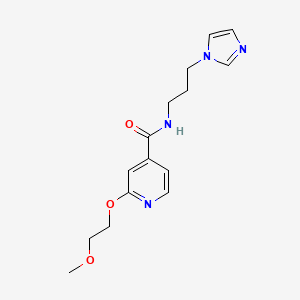

![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)
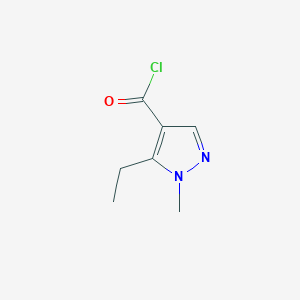
![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)
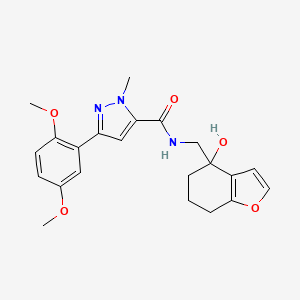
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)